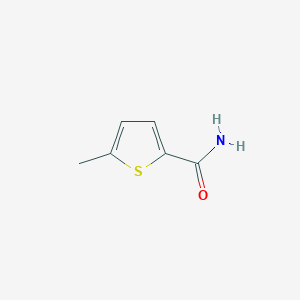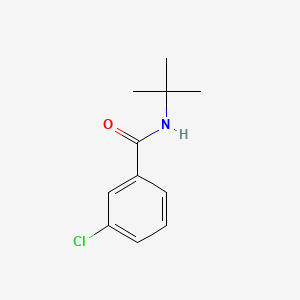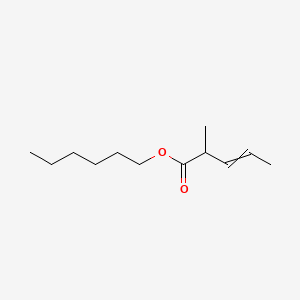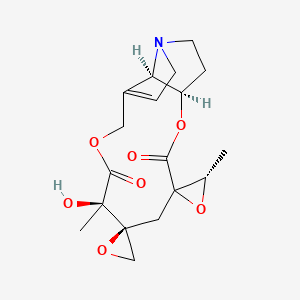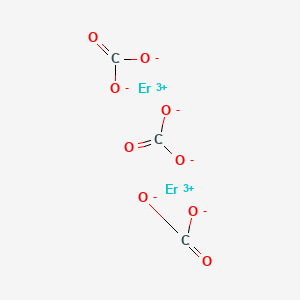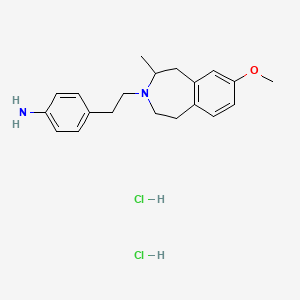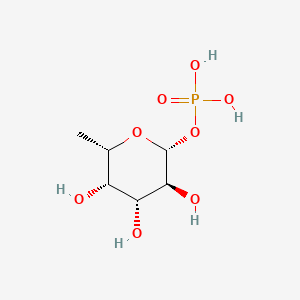
Antimony lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures this compound may release highly toxic antimony fumes. This compound is used in fabric dyes.
Scientific Research Applications
1. Environmental Remediation
Antimony (Sb), a toxic metalloid, can be soluble as antimonate (Sb(V)). Studies have shown that the bio-reduction of Sb(V) is an effective approach for Sb removal. Interestingly, a study demonstrated that hydrogen gas (H2) can be used as an electron donor for autotrophic microbial Sb(V) reduction, offering a new perspective for environmental remediation (Lai et al., 2016). Another research focused on the reduction of Sb(V) under sulfidogenic conditions, highlighting the coupled biotic-abiotic processes involved in reducing Sb(V) to Sb(III) and their potential application in controlling antimony pollution in the environment (Johnson et al., 2021).
2. Biogeochemical Cycling
Research on microbial antimony biogeochemistry has been growing, reflecting concerns about Sb in the environment due to its industrial applications and mining activities. Studies have examined antimony uptake, efflux, antimonite oxidation, and antimonate reduction, contributing to our understanding of the role of microorganisms in antimony cycling and potential environmental applications (Li et al., 2016).
3. Detection and Monitoring
The determination of antimony in atmospheric aerosols is crucial due to its environmental and health impacts. Research has focused on developing sensitive analytical techniques and selective separation methodologies for antimony speciation in environmental matrices. This knowledge aids in monitoring and managing antimony pollution (Smichowski, 2008).
4. Water Treatment Technologies
A study explored the use of a hybrid coagulation–flocculation–ultrafiltration (CF–UF) process to remove antimony (III) from polluted surface water. This research contributes to the development of effective water treatment technologies, particularly for areas with antimony-contaminated water sources (Du et al., 2014).
properties
CAS RN |
58164-88-8 |
|---|---|
Molecular Formula |
C9H15O9S |
Molecular Weight |
388.97 g/mol |
IUPAC Name |
antimony(3+);2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Sb/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
XCSAHPBBCIBIQD-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
Other CAS RN |
58164-88-8 |
physical_description |
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures antimony lactate may release highly toxic antimony fumes. Antimony lactate is used in fabric dyes. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




